molecular formula C12H12N6 B11869449 7-Benzyl-6-hydrazinyl-7h-purine CAS No. 13516-49-9

7-Benzyl-6-hydrazinyl-7h-purine

Cat. No.: B11869449
CAS No.: 13516-49-9
M. Wt: 240.26 g/mol
InChI Key: AYXUVDMYJQUMAZ-UHFFFAOYSA-N
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Description

7-Benzyl-6-hydrazinyl-7H-purine is a purine derivative characterized by a benzyl group at the N7 position and a hydrazinyl substituent at the C6 position. Purines are heterocyclic aromatic organic compounds with a wide range of biological and chemical applications, including roles in nucleic acid metabolism and kinase inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-6-hydrazinyl-7H-purine typically involves the alkylation of 6-hydrazinylpurine with benzyl halides. The reaction is carried out in a biphasic system, often using liquid-liquid or liquid-solid interphase catalysis. Quaternary ammonium salts or crown ethers like 18-crown-6 are commonly used as catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process typically involves recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-6-hydrazinyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purines .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Purine analogues, including 7-benzyl-6-hydrazinyl-7H-purine, are known to interfere with nucleic acid metabolism, which can inhibit cancer cell proliferation. The structural similarity to natural purines allows these compounds to act as competitive inhibitors in various biochemical pathways.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 2 µM to 5 µM, indicating potent antiproliferative activity .
  • Structural Activity Relationship (SAR) : Research focused on modifying the hydrazinyl group has shown that certain substitutions enhance the anticancer efficacy of the compound. For instance, introducing electron-withdrawing groups at specific positions on the benzyl ring improved binding affinity to target enzymes involved in cancer cell growth .

Antiviral Applications

Mechanism of Action
this compound has been investigated for its antiviral properties, particularly against RNA viruses. The compound's ability to mimic nucleotides allows it to interfere with viral replication processes.

Case Studies

  • HCV Inhibition : A study reported that modifications of this compound showed effectiveness against Hepatitis C Virus (HCV) by inhibiting the viral polymerase. The derivatives demonstrated a significant reduction in viral load in treated cell cultures .
  • Influenza Virus : Another investigation highlighted the compound's ability to inhibit influenza virus replication through interference with the viral RNA synthesis machinery. This was evidenced by reduced plaque formation in infected cell monolayers .

Biochemical Research Applications

Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study its effects on various enzymes involved in nucleotide metabolism. By acting as an inhibitor, it provides insights into enzyme kinetics and regulatory mechanisms within cellular systems.

Data Table: Biological Activities of this compound

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF72.5
AnticancerHeLa3.0
Antiviral (HCV)HCV-infected cells1.8
Antiviral (Influenza)Influenza-infected cells0.9

Mechanism of Action

The mechanism of action of 7-Benzyl-6-hydrazinyl-7H-purine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also participates in signaling pathways by acting as a ligand for certain receptors, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural analogs of 7-Benzyl-6-hydrazinyl-7H-purine, focusing on substituents and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound C6: -NH-NH2; N7: -CH2C6H5 C12H11N6 245.26 Nucleophilic reactivity, potential metal coordination
7-Benzyl-6-chloro-7H-purine C6: -Cl; N7: -CH2C6H5 C12H9ClN4 244.68 Electrophilic substitution reactions (e.g., SNAr)
7-Phenyl-7H-purine N7: -C6H5 (no C6 substituent) C11H8N4 196.21 Reduced lipophilicity vs. benzyl analogs
7-Methyl-7H-purin-6-amine C6: -NH2; N7: -CH3 C6H7N5 149.15 Higher solubility in polar solvents
6-(Benzylsulfanyl)-7-ethyl-7H-purine C6: -S-CH2C6H5; N7: -CH2CH3 C14H15N4S 283.37 Enhanced steric bulk and redox activity
2-Amino-7-benzyl-1H-purin-6(7H)-one C2: -NH2; C6: =O; N7: -CH2C6H5 C12H10N6O 254.25 Hydrogen bonding capacity via ketone and amine groups

Key Differences and Implications

Reactivity :

  • The hydrazinyl group in this compound enables Schiff base formation and metal chelation, unlike the chloro group in 7-benzyl-6-chloro-7H-purine, which is more suited for nucleophilic aromatic substitution .
  • Sulfanyl substituents (e.g., in 6-(benzylsulfanyl)-7-ethyl-7H-purine) introduce sulfur’s redox activity and larger atomic radius, impacting steric interactions .

Amino (C6: -NH2) or hydrazinyl groups improve water solubility relative to chloro or sulfanyl substituents .

Synthetic Accessibility :

  • 7-Substituted purines are typically synthesized via cyclization of imidazole precursors or substitution reactions. For example, 7-benzyl-6-chloro-7H-purine (CAS 1928-77-4) is a precursor for further functionalization at C6 . Hydrazinyl derivatives may be synthesized via hydrazine substitution of chloro intermediates .

Properties

CAS No.

13516-49-9

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

(7-benzylpurin-6-yl)hydrazine

InChI

InChI=1S/C12H12N6/c13-17-12-10-11(14-7-15-12)16-8-18(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17)

InChI Key

AYXUVDMYJQUMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)NN

Origin of Product

United States

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